4-nitro-N-phenethylbenzenesulfonamide
Description
A Broad Spectrum of Activity: Sulfonamide Scaffolds in Medicinal Chemistry Research
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. nih.govsemanticscholar.org Since the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, this functional group has been integral to the development of drugs targeting a multitude of diseases. semanticscholar.org The versatility of the sulfonamide scaffold allows for structural modifications that can fine-tune a molecule's biological activity, making it a privileged structure in drug design. nih.gov
Sulfonamides are known to exhibit a diverse range of biological activities, including:
Antimicrobial: The foundational application of sulfonamides, they have been developed to combat various bacterial and fungal infections. semanticscholar.org
Anticancer: More recent research has explored the potential of sulfonamide derivatives as anticancer agents. nih.gov
Anti-inflammatory: Certain sulfonamides have demonstrated anti-inflammatory properties. nih.gov
Antiviral: The structural diversity of sulfonamides has also led to their investigation as potential antiviral compounds. semanticscholar.org
Other Therapeutic Areas: The applications of sulfonamides extend to treatments for conditions such as glaucoma, diabetes, and central nervous system disorders. nih.gov
The ability of the sulfonamide group to bind to various enzymes and receptors is a key factor in its broad therapeutic utility. nih.gov
A Compound of Interest: The Identification of 4-Nitro-N-phenethylbenzenesulfonamide in Academic Research
While specific, in-depth studies on this compound are not widely present in the public research domain, its constituent parts have independently garnered significant academic attention. The presence of the 4-nitro group on the benzenesulfonamide (B165840) core is of particular interest. The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties and biological activity. nih.gov Nitro-containing compounds have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents. nih.govmdpi.com
The phenethyl group, another key component of the molecule, is also a common feature in biologically active compounds. It can be found in a range of natural products and synthetic drugs, contributing to interactions with biological targets. The combination of these three moieties—sulfonamide, 4-nitrobenzene, and phenethylamine (B48288)—creates a unique chemical entity with the potential for novel biological effects, making it a logical subject for academic investigation.
Potential Avenues of Exploration: The Research Significance of the Compound
The research significance of this compound lies in the potential for synergistic or novel biological activities arising from the combination of its well-established pharmacophores. Based on the known activities of its structural components, several avenues of research could be of interest.
For instance, the presence of the 4-nitrobenzenesulfonamide (B188996) core suggests a potential for antimicrobial activity. Studies on other nitrobenzenesulfonamide derivatives have demonstrated their potential as anti-leishmanial agents. nih.gov Furthermore, the incorporation of a nitro group can sometimes enhance the antimicrobial potency of a compound.
The anti-inflammatory and anticancer potential of this compound also warrants investigation. Both sulfonamide and nitro-containing compounds have been explored in these therapeutic areas. nih.govmdpi.com The specific arrangement of these functional groups in this compound could lead to unique interactions with biological targets relevant to these diseases.
Interactive Table: Biological Activities of Related Sulfonamide Compounds
| Compound Class | Reported Biological Activities |
|---|---|
| Nitrobenzenesulfonamides | Anti-leishmanial nih.gov |
| General Sulfonamides | Antibacterial, Anticancer, Anti-inflammatory, Antiviral nih.govsemanticscholar.org |
| Nitro-containing aromatics | Antimicrobial, Anticancer nih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-16(18)13-6-8-14(9-7-13)21(19,20)15-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXNIYKEFYLNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of 4 Nitro N Phenethylbenzenesulfonamide
Established Synthetic Pathways for 4-Nitro-N-phenethylbenzenesulfonamide
The primary and most direct method for the synthesis of this compound involves the formation of a sulfonamide bond between a sulfonyl chloride and an amine.
The synthesis of this compound is typically achieved through the condensation reaction of 4-nitrobenzenesulfonyl chloride with 2-phenylethanamine. google.comchemicalbook.com This reaction, a classic example of sulfonamide bond formation, involves the nucleophilic attack of the primary amine group of 2-phenylethanamine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general representation of this reaction is as follows:
O₂NC₆H₄SO₂Cl + H₂NCH₂CH₂C₆H₅ → O₂NC₆H₄SO₂NHCH₂CH₂C₆H₅ + HCl
This method is analogous to the synthesis of other N-substituted nitrobenzenesulfonamides. mdpi.com
The efficiency of the condensation reaction is influenced by several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.
Reaction Conditions:
Commonly employed solvents for this type of reaction are aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile. google.commdpi.com The choice of base is also critical, with organic bases like pyridine (B92270) or triethylamine (B128534) being frequently used to scavenge the generated HCl. google.commdpi.com The reaction is often performed at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize side product formation. google.com
Yield Optimization:
To maximize the yield of this compound, several strategies can be implemented. The slow, dropwise addition of the sulfonyl chloride to a solution of the amine and base can help to maintain a low concentration of the highly reactive sulfonyl chloride, thus preventing unwanted side reactions. google.com Using a slight excess of the amine can also drive the reaction to completion. Purification of the final product is typically achieved through recrystallization or column chromatography.
Table 1: Typical Reaction Conditions for the Synthesis of N-Substituted Nitrobenzenesulfonamides
| Parameter | Condition | Reference |
| Solvent | Dichloromethane, Acetonitrile, Methanol | chemicalbook.comgoogle.commdpi.com |
| Base | Pyridine, Triethylamine, Sodium Carbonate | mdpi.comgoogle.commdpi.com |
| Temperature | 0 °C to Room Temperature | google.com |
| Reactant Ratio | Near-equimolar or slight excess of amine | chemicalbook.commdpi.com |
Chemical Transformations of the Nitro Moiety in this compound
The nitro group in this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group.
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion yields 4-amino-N-phenethylbenzenesulfonamide, a key intermediate for further derivatization.
A variety of reducing agents can be employed for this purpose. A common method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid. nih.gov For instance, the reduction of a similar nitrophthalimide derivative has been successfully achieved using metallic iron dust and ammonium (B1175870) chloride in an ethanol-water mixture. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method.
The resulting 4-amino-N-phenethylbenzenesulfonamide can then be subjected to various functionalization reactions targeting the newly formed amino group.
The amino group of 4-amino-N-phenethylbenzenesulfonamide is a nucleophilic center that can participate in a wide array of chemical reactions, allowing for the synthesis of a diverse range of derivatives.
Examples of such derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to yield disulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents.
These derivatization strategies significantly expand the chemical space accessible from this compound.
Diversification of the N-Phenethyl and Phenyl Ring Substituents
To explore the structure-activity relationships of this compound analogs, modifications can be made to both the N-phenethyl and the phenyl ring moieties.
Diversification of the N-Phenethyl Group:
Analogs can be synthesized by starting with substituted 2-phenylethanamines in the initial condensation reaction. For example, using a 2-(chlorophenyl)ethan-1-amine would yield an N-(chlorophenethyl) derivative. mdpi.com This approach allows for the introduction of various substituents, such as alkyl, alkoxy, halogen, or nitro groups, onto the phenyl ring of the phenethyl moiety.
Diversification of the Phenyl Ring of the Benzenesulfonamide (B165840) Moiety:
Similarly, the synthesis can commence with substituted 4-nitrobenzenesulfonyl chlorides. While the focus here is on the 4-nitro compound, the use of other substituted benzenesulfonyl chlorides would lead to a different class of compounds.
N-Alkylation and Other Substitutions on the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound is a key site for chemical modification, allowing for the introduction of various alkyl and other substituent groups. While direct N-alkylation of sulfonamides can be challenging, several methodologies have been developed to achieve this transformation.
One common approach involves the use of metal catalysts. For instance, Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been reported as an efficient method. This "borrowing hydrogen" method proceeds via the in-situ formation of an aldehyde from the alcohol, followed by condensation with the sulfonamide to form an N-sulfonylimine, which is then reduced by the metal hydride species. While a broad range of sulfonamides and alcohols are tolerated in this reaction, the specific application to 4-nitrobenzenesulfonamide (B188996) derivatives requires careful consideration of the electronic effects of the nitro group.
Similarly, copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols provides another avenue for derivatization. These reactions often utilize a copper salt, such as Cu(OAc)₂, in the presence of a base. The reaction mechanism is also believed to involve a hydrogen borrowing strategy.
However, not all metal-catalyzed systems are effective for 4-nitrobenzenesulfonamide. A study on manganese-catalyzed N-alkylation of sulfonamides using alcohols found that employing 4-nitrobenzenesulfonamide resulted in no observable N-alkylation product, with the starting material being recovered. rsc.org This highlights the influence of the strongly electron-withdrawing nitro group on the reactivity of the sulfonamide nitrogen.
An alternative, catalyst-free method for N-alkylation involves the use of trichloroacetimidates as alkylating agents under thermal conditions. This reaction proceeds without the need for an exogenous acid, base, or transition metal catalyst, offering a potentially milder route for the N-alkylation of sensitive sulfonamide substrates. The success of this method is dependent on the stability of the cation precursor formed from the trichloroacetimidate. nih.gov
| N-Alkylation Method | Catalyst/Reagent | Key Features | Applicability to 4-Nitrobenzenesulfonamide |
| Fe(II)-catalyzed N-alkylation | FeCl₂/K₂CO₃ | Utilizes benzylic alcohols as alkylating agents via a borrowing hydrogen mechanism. | Potentially applicable, though specific examples with this compound are not detailed. |
| Copper-catalyzed N-alkylation | Cu(OAc)₂/Base | Employs benzylic alcohols for N-alkylation, also through a borrowing hydrogen pathway. | May be a viable method for derivatization. |
| Manganese-catalyzed N-alkylation | Mn-based catalyst | Effective for a range of sulfonamides. | Reported to be ineffective for 4-nitrobenzenesulfonamide. rsc.org |
| Thermal Alkylation | Trichloroacetimidates | Catalyst-free method, proceeds under reflux conditions. | A potential alternative for N-alkylation, particularly for substrates sensitive to metal catalysts. nih.gov |
Exploration of Substituents on the Benzenesulfonamide Phenyl Ring
The 4-nitrobenzenesulfonamide core offers opportunities for further functionalization through substitution on the phenyl ring. The directing effects of the existing sulfonyl and nitro groups play a crucial role in determining the position of incoming substituents in electrophilic aromatic substitution (SEAr) reactions.
The nitro group is a strong deactivating group and a meta-director, while the sulfonamide group is also deactivating and meta-directing. Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to add to the positions meta to both the nitro and sulfonamide groups, which are the 2- and 6-positions of the benzene (B151609) ring. However, due to the strong deactivating nature of both groups, forcing such substitutions can be challenging and may require harsh reaction conditions.
An alternative strategy for introducing substituents onto the benzenesulfonamide phenyl ring is to start with an already substituted benzene derivative and then build the sulfonamide. For example, the synthesis of 3-chloro-4-nitro-N-phenethylbenzenesulfonamide begins with the chlorosulfonylation of o-chloronitrobenzene to produce 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with phenethylamine (B48288) to yield the desired substituted product.
Nucleophilic aromatic substitution (SNAr) offers another pathway for modifying the phenyl ring. The presence of the strongly electron-withdrawing nitro group activates the ring towards attack by nucleophiles. In this compound, a nucleophile could potentially displace a suitable leaving group, such as a halogen, located at the ortho or para positions relative to the nitro group.
| Substitution Type | Directing Effects of Existing Groups | Expected Position of New Substituent | Challenges |
| Electrophilic Aromatic Substitution (SEAr) | -NO₂: meta-director, deactivating-SO₂NHR: meta-director, deactivating | 2- or 6-position | Strong deactivation of the ring requires harsh reaction conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | -NO₂: activates ortho and para positions | Ortho or para to the nitro group (if a leaving group is present) | Requires a good leaving group on the aromatic ring. |
Modifications on the Phenethyl Moiety
The phenethyl group of this compound provides another site for chemical diversification. Modifications can be introduced on the ethyl linker or, more commonly, on the phenyl ring of the phenethyl moiety.
A representative example of such a modification is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, which, although an amide, provides a relevant synthetic strategy. mdpi.com In this synthesis, 2-(3-chlorophenyl)ethan-1-amine is reacted with 4-nitrobenzoyl chloride. Analogously, one could synthesize derivatives of this compound by reacting 4-nitrobenzenesulfonyl chloride with various substituted phenethylamines. This approach allows for the introduction of a wide range of substituents onto the phenyl ring of the phenethyl group, including halogens, alkyls, and alkoxy groups.
The synthesis of these substituted phenethylamines can be achieved through various established organic synthesis routes, providing a versatile toolkit for creating a library of 4-nitro-N-(substituted phenethyl)benzenesulfonamide derivatives.
This compound as a Synthetic Intermediate for Advanced Chemical Structures
The structural features of this compound make it a valuable building block for the synthesis of more complex and biologically relevant molecules. Its reactive sites can be selectively manipulated to incorporate this scaffold into larger molecular architectures.
Incorporation into Triazole-Based Sulfonamide Architectures
The 4-nitrophenyl group of this compound can be a precursor for the synthesis of triazole-containing compounds. A key strategy involves the conversion of the nitro group to an azide (B81097), which can then participate in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The synthesis of 4-azidobenzenesulfonamide (B1226647) has been reported, starting from 4-aminobenzenesulfonamide. The amino group is first diazotized, and the resulting diazonium salt is then treated with an azide source, such as sodium azide, to yield the desired 4-azidobenzenesulfonamide. This azide-functionalized sulfonamide can then be reacted with a variety of terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles. By analogy, the nitro group of this compound can be reduced to an amine, which can then be converted to an azide. This azide-functionalized derivative can then be used in click chemistry to link the sulfonamide scaffold to other molecules containing an alkyne group.
Alternatively, the sulfonamide can be functionalized with an alkyne group. For example, 4-ethynylbenzenesulfonamide (B595045) is a known compound that can participate in CuAAC reactions with various azides. ontosight.aicymitquimica.com
| Functional Group for Click Chemistry | Synthetic Precursor | Reaction | Resulting Structure |
| Azide (-N₃) | 4-Aminobenzenesulfonamide derivative | Diazotization followed by reaction with an azide source | 4-Azidobenzenesulfonamide derivative |
| Alkyne (-C≡CH) | 4-Halobenzenesulfonamide derivative | Sonogashira coupling with a terminal alkyne | 4-Ethynylbenzenesulfonamide derivative |
Role in the Synthesis of GPR55 Agonists and Related Ligands
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target, and sulfonamide-containing compounds have been identified as potent GPR55 agonists. researchgate.net A common synthetic route to these agonists involves the use of p-aminophenyl sulfonamides as key building blocks. nih.gov
The nitro group of this compound can be readily reduced to an amino group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation yields 4-amino-N-phenethylbenzenesulfonamide, a direct precursor for the synthesis of GPR55 agonists.
A general synthetic approach involves coupling the 4-aminophenyl sulfonamide with an isothiocyanate to form a thiourea (B124793) derivative. The nature of the substituent on the isothiocyanate can be varied to explore the structure-activity relationship (SAR) of the resulting GPR55 agonists. This modular synthesis allows for the creation of a library of compounds for biological screening.
Application in the Preparation of Pyruvate (B1213749) Dehydrogenase Kinase Inhibitor Analogs
Pyruvate dehydrogenase kinase (PDK) is a key enzyme in cellular metabolism and has been identified as a therapeutic target in various diseases, including cancer and metabolic disorders. Research has led to the discovery of potent PDK inhibitors, some of which are based on the 4-nitrobenzenesulfonamide scaffold.
A notable example is the synthesis of 3-chloro-4-nitro-N-phenethylbenzenesulfonamide, which has been evaluated as a PDK inhibitor. The synthesis of this compound involves the reaction of 3-chloro-4-nitrobenzenesulfonyl chloride with 2-phenethylamine. researchgate.net This demonstrates the direct utility of the this compound framework in the development of enzyme inhibitors. The presence of the chloro and nitro substituents on the phenyl ring, as well as the phenethyl group on the sulfonamide nitrogen, are key structural features that contribute to the inhibitory activity of these compounds. Further structural modifications on this scaffold can lead to the development of more potent and selective PDK inhibitors.
Contributions to the Synthesis of Nitrogen-Containing Heterocycles (e.g., Indole-Fused Polycycles)
The structural framework of this compound is particularly amenable to intramolecular cyclization reactions, which are foundational in the construction of nitrogen-containing heterocycles. One of the key synthetic strategies involves the utilization of the N-phenethylsulfonamide portion of the molecule in reactions analogous to the Bischler-Napieralski or Pictet-Spengler reactions. These classical methods are instrumental in the synthesis of dihydroisoquinolines and tetrahydro-β-carbolines, respectively.
In a typical Bischler-Napieralski-type reaction, a β-arylethylamide undergoes cyclization in the presence of a dehydrating agent to form a dihydroisoquinoline. For this compound, the sulfonamide can be considered an amide analogue. Under acidic conditions, the phenethyl group can undergo an intramolecular electrophilic aromatic substitution onto the ortho position of the phenyl ring, leading to the formation of a six-membered heterocyclic ring. The 4-nitrobenzenesulfonyl group plays a crucial role in this transformation by activating the nitrogen atom and facilitating the cyclization process.
The resulting dihydroisoquinoline core can then serve as a key intermediate for the construction of more complex indole-fused polycyclic systems. Various synthetic methodologies can be employed to build the indole (B1671886) ring onto the dihydroisoquinoline scaffold. These methods often involve the introduction of a suitable functional group at a specific position of the dihydroisoquinoline, followed by a ring-closing reaction to form the five-membered indole ring. The specific reaction conditions and the nature of the substituents on the starting material can influence the final structure of the polycyclic system.
| Starting Material | Reaction Type | Intermediate | Final Product Class |
| This compound | Bischler-Napieralski type cyclization | Dihydroisoquinoline derivative | Indole-fused polycycles |
| β-arylethylamine and aldehyde/ketone | Pictet-Spengler reaction | Tetrahydroisoquinoline or Tetrahydro-β-carboline | Alkaloids and related compounds |
Development of Thiazolone-Based Benzenesulfonamide Derivatives
The synthesis of thiazolone-based benzenesulfonamide derivatives from this compound represents another important avenue of its synthetic utility. Thiazolone rings are significant pharmacophores found in a variety of biologically active compounds.
A plausible synthetic route to thiazolone-benzenesulfonamide derivatives involves the transformation of the sulfonamide group of this compound into a thiourea functionality. This conversion can be achieved through a multi-step process. The resulting N-phenethyl-N'-(4-nitrobenzenesulfonyl)thiourea would then be a key intermediate.
This thiourea derivative can subsequently undergo reaction with α-halo carbonyl compounds, such as α-bromoesters, in a Hantzsch-type thiazole (B1198619) synthesis. The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular condensation and dehydration to form the thiazolone ring. The 4-nitrobenzenesulfonamide moiety remains attached to the exocyclic nitrogen of the newly formed thiazolone ring.
The general scheme for this transformation is outlined below:
| Reactant 1 | Reactant 2 | Key Intermediate | Product Class |
| This compound derived thiourea | α-bromoester | S-alkylated thiourea | Thiazolone-based benzenesulfonamide |
| 2-aminothiazole | 4-nitrobenzenesulfonyl chloride | - | N-(thiazol-2-yl)benzenesulfonamide |
This synthetic approach allows for the generation of a library of thiazolone-based benzenesulfonamide derivatives by varying the substituents on both the phenethyl group of the starting material and the α-halo carbonyl reactant. These derivatives are of interest for their potential applications in medicinal chemistry.
Pharmacological Activities and Molecular Targets of 4 Nitro N Phenethylbenzenesulfonamide and Its Derivatives
G Protein-Coupled Receptor 55 (GPR55) Agonism and Receptor Modulatory Studies
The G protein-coupled receptor 55 (GPR55), once an orphan receptor, is now recognized as a significant player in various physiological and pathological processes, including pain, inflammation, and cancer. researchgate.netnih.gov It has a unique pharmacological profile, distinct from classical cannabinoid receptors, though it can be modulated by certain cannabinoid ligands. nih.govnih.gov The discovery of synthetic GPR55 agonists has been crucial for elucidating its functions. researchgate.net
The development of potent and selective GPR55 ligands is a key objective in leveraging this receptor for therapeutic purposes. Research into lead compound optimization has identified crucial structural features that govern affinity and selectivity. For instance, studies on 3-benzylquinolin-2(1H)-one derivatives revealed that specific substitutions significantly impact binding to GPR55 versus cannabinoid receptors CB1 and CB2. nih.govmdpi.com
One study found that a compound with two methoxyl groups and a demethylated nitrogen atom on the quinolinone core resulted in high GPR55 affinity (Ki = 6.2 nM) and complete selectivity over both CB1 and CB2 receptors (Ki > 10,000 nM for both). nih.govmdpi.com In contrast, methylating the nitrogen atom led to a compound with the greatest GPR55 affinity in the series (Ki = 1.2 nM) but also introduced high affinity for CB2R (Ki = 6.9 nM). nih.gov Replacing the methoxyl groups with hydroxyl groups generally preserved good GPR55 affinity but resulted in a complete loss of selectivity over the cannabinoid receptors. nih.gov These findings underscore that N-methylation is critical for CB2R affinity, while free hydroxyl groups are important for CB1R binding, allowing for the strategic design of GPR55-selective ligands. nih.govmdpi.com
Table 1: Structure-Activity Relationship of 3-Benzylquinolin-2(1H)-one Derivatives at GPR55 and Cannabinoid Receptors
| Compound | Modifications | GPR55 Affinity (Ki, nM) | CB1R Affinity (Ki, nM) | CB2R Affinity (Ki, nM) | Selectivity Profile |
|---|---|---|---|---|---|
| 1 | Demethylated Nitrogen, Methoxy (B1213986) Groups | 6.2 | > 10,000 | > 10,000 | GPR55 Selective |
| 2 | Methylated Nitrogen, Methoxy Groups | 1.2 | > 10,000 | 6.9 | GPR55/CB2R Active |
| 3 | Demethylated Nitrogen, Hydroxyl Groups | 6.2 | 5.1 | > 10,000 | GPR55/CB1R Active |
| 4 | Methylated Nitrogen, Hydroxyl Groups | 7.1 | 29 | 7.9 | Non-selective |
Data sourced from studies on 3-benzylquinolin-2(1H)-one scaffolds. nih.gov
GPR55 has emerged as a promising therapeutic target due to its involvement in inflammation, pain modulation, and cancer progression. researchgate.netacs.org Its expression has been noted in various tissues, including the brain, immune cells, and gastrointestinal system, and overexpression has been reported in cancer cells. researchgate.netmdpi.com
Inflammation and Pain: GPR55 signaling is implicated in inflammatory processes and pain. mdpi.com Studies using GPR55 knockout mice have demonstrated that the receptor plays a significant role in both inflammatory and neuropathic pain, as these mice failed to develop mechanical hyperalgesia in relevant models. researchgate.net This suggests that manipulating GPR55 signaling could offer a therapeutic avenue for pain management. nih.govresearchgate.net The receptor's role has been explored in chronic inflammatory skin conditions like atopic dermatitis and psoriasis. mdpi.com
Oncology: The GPR55 signaling pathway has been linked to cancer cell proliferation, motility, and tumor aggressiveness. mdpi.com Overactivation of GPR55 in cancer may occur due to increased production of its endogenous lipid agonists, such as lysophosphatidylinositol (LPI). mdpi.com Consequently, GPR55 is considered a potential drug target for various cancers. acs.org
Enzyme Inhibition Profiles and Mechanistic Insights
Derivatives of 4-nitro-N-phenethylbenzenesulfonamide, particularly those retaining the benzenesulfonamide (B165840) core, have demonstrated significant inhibitory activity against several key enzymes implicated in disease. The nitro group, being a strong electron-withdrawing moiety, can influence the electronic properties of the molecule, potentially enhancing interactions with biological targets. encyclopedia.pubmdpi.com
Pyruvate (B1213749) dehydrogenase kinases (PDKs) are crucial regulatory enzymes in cellular metabolism. nih.gov They inactivate the pyruvate dehydrogenase complex (PDC), shifting glucose metabolism from mitochondrial oxidation towards glycolysis. frontiersin.org This metabolic switch is a hallmark of many cancer cells and is also implicated in metabolic diseases like type 2 diabetes. frontiersin.orgmdpi.com Therefore, inhibiting PDKs is a promising therapeutic strategy. nih.govmdpi.com
There are four mammalian PDK isoforms (PDK1-4). mdpi.com Small molecule inhibitors have been developed that target these kinases. For example, Dichloroacetate (DCA), a structural analog of pyruvate, inhibits PDKs (with the highest sensitivity for PDK2) and has been shown to reverse the metabolic remodeling in cancer cells, promoting apoptosis. frontiersin.org Other inhibitors, such as AZD7545, bind to the lipoamide-binding site of PDKs, disrupting their interaction with the PDC. mdpi.com The development of novel PDK4 inhibitors has shown potential for treating metabolic diseases and cancer by improving glucose tolerance and controlling cell proliferation. nih.gov
Table 2: Examples of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
| Inhibitor | Target Isoform(s) | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| Dichloroacetate (DCA) | PDK2 > other isoforms | Binds to regulatory domain | Cancer, Metabolic Disease |
| AZD7545 | PDKs | Binds to lipoamide-binding site | Metabolic Disease |
| Compound 8c (Anthraquinone derivative) | PDK4 | Allosteric inhibition at lipoamide (B1675559) site | Metabolic Disease, Cancer |
Data sourced from reviews and studies on PDK inhibitors. frontiersin.orgmdpi.comnih.gov
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic solid tumors. nih.gov It plays a critical role in pH regulation within the tumor microenvironment, contributing to tumor cell survival and proliferation. tandfonline.com The sulfonamide group is a classic zinc-binding group, making benzenesulfonamide derivatives potent inhibitors of carbonic anhydrases.
Numerous studies have focused on designing benzenesulfonamide-based inhibitors that are selective for CA IX over other isoforms like CA I and CA II, which are ubiquitously expressed in healthy tissues. nih.govtandfonline.com For example, a series of aryl thiazolone-benzenesulfonamides were synthesized and evaluated, with several derivatives showing excellent inhibitory activity against CA IX (IC50 values ranging from 10.93–25.06 nM) and remarkable selectivity over CA II (IC50 values from 1.55–3.92 µM). nih.gov Similarly, 1,2,3-triazole-incorporated benzenesulfonamides exhibited potent inhibition of CA IX with Ki values between 16.4 and 66.0 nM, with some compounds showing over 30-fold selectivity for CA IX over CA II. tandfonline.com This selective inhibition can lead to apoptosis in cancer cells, highlighting the potential of these compounds as anticancer agents. nih.govtandfonline.com
Table 3: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzenesulfonamide Derivatives
| Compound Class | CA IX Inhibition | CA II Inhibition | Selectivity (CA II / CA IX) |
|---|---|---|---|
| Aryl thiazolone-benzenesulfonamides | IC50: 10.93–25.06 nM | IC50: 1.55–3.92 µM | High |
| Triazole-benzenesulfonamides | Ki: 16.4–66.0 nM | Ki: 4.9–884.4 nM | > 30-fold for some analogs |
Data sourced from studies on CA IX inhibitors. nih.govtandfonline.com
Human 12-lipoxygenase (12-LOX) is an enzyme that oxidizes polyunsaturated fatty acids like arachidonic acid to produce bioactive lipids. nih.govnih.gov These signaling molecules are involved in various physiological and pathological processes, including inflammation, platelet aggregation, thrombosis, diabetes, and cancer. nih.govnih.gov The lack of potent and selective 12-LOX inhibitors has historically hindered the clear definition of its role. nih.gov
Medicinal chemistry efforts have led to the identification of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold as a potent and selective inhibitor of 12-LOX. nih.govnih.gov Optimization of this scaffold yielded compounds with nanomolar potency against 12-LOX and excellent selectivity over related lipoxygenases (e.g., 5-LOX) and cyclooxygenases. nih.govnih.gov These optimized inhibitors were shown to effectively inhibit platelet aggregation and reduce the levels of 12-HETE (the product of 12-LOX) in pancreatic β-cells, validating 12-LOX as a potential target for antiplatelet and antidiabetic therapies. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dichloroacetate (DCA) |
| AZD7545 |
| Lysophosphatidylinositol (LPI) |
General Enzymatic Targets and Mechanisms of Action for Nitro Compounds
The biological activity of nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group. This bioreduction is a critical activation step that converts the relatively inert parent compound into a cascade of reactive intermediates responsible for its therapeutic or toxic effects. nih.govresearchgate.net A diverse group of enzymes, collectively known as nitroreductases (NTRs), catalyze these reactions. nih.gov These enzymes are not dedicated solely to this function but are often flavoenzymes "hijacked" for their ability to donate electrons to the nitro group. nih.govpsu.edu
Key enzymatic players in this process include:
NAD(P)H-dependent nitroreductases: Found widely in bacteria and also present in mammalian cells, these enzymes are a primary driver of nitro group reduction. nih.govwikipedia.org
NADPH: P450 oxidoreductase nih.govpsu.edu
NAD(P)H-quinone oxidoreductase nih.govpsu.edu
Xanthine oxidase nih.govpsu.edu
Aldehyde oxidase nih.govpsu.edu
Aldo-keto reductases nih.govpsu.edu
The reduction mechanism is a stepwise process involving a total of six electrons, which transforms the nitro group (R-NO₂) into an amino group (R-NH₂). nih.govpsu.edu
The key steps are:
Nitro Radical Anion Formation: The process can begin with a one-electron reduction to form a highly reactive nitro radical anion (R-NO₂⁻). researchgate.net In the presence of oxygen (normoxic conditions), this radical can be rapidly re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide (B77818) anions (O₂⁻), contributing to oxidative stress. researchgate.net This oxygen sensitivity is a key reason why many nitroaromatic drugs are selectively toxic to anaerobic bacteria or hypoxic tumor cells. nih.gov
Nitroso Intermediate: A two-electron reduction converts the nitro group to a nitroso derivative (R-N=O). nih.govresearchgate.net
Hydroxylamine (B1172632) Intermediate: Further two-electron reduction yields a hydroxylamine derivative (R-NHOH). nih.govresearchgate.net
Amino Formation: The final two-electron reduction step produces the stable amino compound (R-NH₂). nih.govresearchgate.net
The therapeutic and cytotoxic effects of nitro compounds are largely attributed to the highly reactive nitroso and hydroxylamine intermediates. nih.govnih.gov These species can interact with and damage cellular macromolecules, most notably DNA, leading to strand breaks and cell death. researchgate.netnih.gov The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during the futile cycling and reduction process further contributes to cellular damage. svedbergopen.comresearchgate.net This mechanism forms the basis of action for many antimicrobial, antiparasitic, and anticancer agents containing a nitro group. nih.govnih.gov
Anti-Infective and Cytotoxic Activities of Related Compounds
Antitrypanosomatidic Activity of N-(5-pyrimidinyl)benzenesulfonamide Scaffolds
Research into benzenesulfonamide derivatives has identified them as a promising scaffold for the development of novel anti-infective agents. While direct studies on the antitrypanosomatidic activity of N-(5-pyrimidinyl)benzenesulfonamide are not extensively detailed in the available literature, research on closely related structures provides strong rationale for their potential. For instance, a series of N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro activity against the amoebic parasite Entamoeba histolytica. nih.gov Several of these compounds demonstrated significant anti-amoebic effects, with their activity being compared to the standard drug metronidazole. nih.gov This highlights the potential of the pyrimidinyl-benzenesulfonamide core in targeting pathogenic protozoa. The structure-activity relationship studies in this research indicated that the nature and position of substituents on the benzenesulfonamide and pyrimidine (B1678525) rings were crucial for activity. nih.gov Given the biochemical similarities among various protozoan parasites, these findings suggest that N-(5-pyrimidinyl)benzenesulfonamide scaffolds are worthy of investigation for activity against trypanosomatids like Trypanosoma and Leishmania.
Cytotoxic Activity against Human Cancer Cell Lines by Triazole-Based Derivatives
The hybridization of a benzenesulfonamide scaffold with a triazole ring has yielded numerous derivatives with significant cytotoxic activity against various human cancer cell lines. The triazole moiety is recognized for its wide range of pharmacological properties, and its inclusion often enhances the anticancer potential of the parent molecule.
Several studies have demonstrated the efficacy of these hybrid compounds. For example, a novel series of benzene (B151609) sulfonamide-triazole hybrids showed potent anticancer effects against colorectal cancer cell lines. nih.gov Specifically, compound 5g was most effective in the DLD-1 cell line with an IC₅₀ of 11.84 µM, while compound 5j showed robust activity in the HT-29 cell line with an IC₅₀ of 9.35 µM. nih.gov Further investigation revealed that compound 5g was capable of inducing apoptosis more effectively than the standard chemotherapeutic agent 5-fluorouracil. nih.gov
In another study, benzenesulfonamides incorporating a dual triazole moiety were tested against Hep3B (liver) and A549 (lung) cancer cell lines. nih.gov Compounds 7d , 7g , and 7k exhibited selective cytotoxicity towards the Hep3B cell line, while compound 7j was more selective for the A549 cell line. nih.gov Additionally, 1,2,4-triazole (B32235) Schiff base derivatives have been evaluated against human liver (HEPG2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines, where the nitro-substituted derivative TB-NO2 was among the most potent. ekb.eg
These findings underscore the potential of triazole-based benzenesulfonamide derivatives as a foundation for the development of new anticancer agents.
Table 1: Cytotoxic Activity of Selected Triazole-Benzenesulfonamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5g | DLD-1 (Colorectal) | 11.84 | nih.gov |
| 5j | HT-29 (Colorectal) | 9.35 | nih.gov |
| TB-NO2 | HEPG2 (Liver) | 14.12 | ekb.eg |
| TB-NO2 | HCT-116 (Colorectal) | 18.65 | ekb.eg |
| TB-NO2 | MCF-7 (Breast) | 12.31 | ekb.eg |
| 28 (quinolin-8-yl derivative) | HCT-116 (Colorectal) | 3 | mdpi.com |
| 28 (quinolin-8-yl derivative) | MCF-7 (Breast) | 5 | mdpi.com |
| 28 (quinolin-8-yl derivative) | HeLa (Cervical) | 7 | mdpi.com |
Antimicrobial and Anti-biofilm Properties of Related Benzenesulfonamide Structures
Benzenesulfonamide derivatives have a long history as antimicrobial agents and continue to be a fertile ground for the discovery of new compounds to combat bacterial resistance. Modern research has focused on synthesizing novel derivatives with enhanced activity against pathogenic bacteria and, importantly, their biofilms, which are notoriously resistant to conventional antibiotics.
A study on new thiopyrimidine-benzenesulfonamide hybrids found that the synthesized compounds displayed a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov The most promising compounds were particularly effective against Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov Crucially, these compounds also showed a promising ability to suppress the formation of microbial biofilms in these isolates. nih.govresearchgate.net For instance, at various concentrations (MIC, 2xMIC, and 4xMIC), selected compounds achieved up to 90% inhibition of biofilm formation in K. pneumoniae and 91.8% in P. aeruginosa. preprints.org
The structural features of these molecules play a key role in their activity. For example, it has been observed that benzenesulfonamides bearing electron-withdrawing groups, such as a nitro group at the 4-position of the aromatic ring, exhibited good antibacterial effect against Escherichia coli. researchgate.net This demonstrates the tunability of the benzenesulfonamide scaffold to target specific pathogens.
Table 2: Anti-Biofilm Activity of Selected Thiopyrimidine-Benzenesulfonamide Compounds
| Compound | Bacterial Strain | Max. Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| M6, M19, M20, M25 (general) | Klebsiella pneumoniae | ~90% | preprints.org |
| M6, M19, M20, M25 (general) | Pseudomonas aeruginosa | ~91.8% | preprints.org |
The Role of the Nitro Group in Biological Activity
The nitro group (NO₂) is a unique and powerful functional group in medicinal chemistry, often described as a "double-edged sword" for its ability to confer potent therapeutic activity while also being associated with potential toxicity. svedbergopen.com It is not merely a passive substituent but frequently acts as a pharmacophore, a feature essential for the molecule's biological activity. nih.gov
The primary contributions of the nitro group to pharmacological activity include:
Bioreductive Activation: As detailed in section 3.2.4, the nitro group is a substrate for enzymatic reduction, particularly in low-oxygen environments. nih.govnih.gov This reduction generates reactive intermediates (nitroso, hydroxylamine) that are cytotoxic to target cells, such as anaerobic bacteria, protozoa, and hypoxic tumor cells. nih.govresearchgate.net This selective activation is a cornerstone of the therapeutic strategy for many nitroaromatic drugs. nih.gov
Electron-Withdrawing Properties: The nitro group is strongly electron-withdrawing, which significantly alters the electronic distribution of the aromatic ring it is attached to. researchgate.net This can influence the molecule's polarity, stability, and ability to bind to biological targets like enzyme active sites or protein receptors. nih.gov This modulation of electronic properties can enhance the interaction with nucleophilic sites in proteins, leading to inhibition. nih.gov
Generation of Reactive Species: The metabolic reduction of the nitro group can lead to the production of ROS and RNS. svedbergopen.comresearchgate.net This induced oxidative and nitrosative stress can disrupt cellular homeostasis and lead to the death of pathogenic microorganisms or cancer cells. nih.gov
In essence, the nitro group serves as a trigger. nih.gov In its parent state, the drug may be relatively benign, but upon entering a specific biological environment (e.g., an anaerobic bacterium), the nitro group is activated, unleashing a localized cytotoxic effect. nih.gov This makes it an invaluable tool in designing targeted therapies. nih.gov
Immunomodulatory Research and Pathway Modulation
Beyond direct cytotoxicity, certain nitro-benzenesulfonamide derivatives have been shown to exert immunomodulatory effects, influencing cellular pathways that are critical to the host's immune response to infection and inflammation.
A notable study investigated the activity of a novel sulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) , against Leishmania donovani, the parasite responsible for visceral leishmaniasis. The research found that 2NB's parasiticidal activity was associated with a significant modulation of the host macrophage immune response. Specifically, treatment of infected macrophages with 2NB led to:
Increased levels of Th1 cytokines: These cytokines are crucial for cell-mediated immunity and the effective clearance of intracellular pathogens like Leishmania.
Elevated production of Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Both NO and ROS are potent microbicidal molecules produced by macrophages to kill invading pathogens.
These findings indicate that 2NB does not just act on the parasite but also stimulates the host's own defense mechanisms, creating a hostile environment for the pathogen.
Furthermore, research on other nitro-containing compounds has shown their ability to modulate inflammatory pathways. For example, certain nitro-substituted molecules have demonstrated anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory production of NO. nih.gov This dual ability—to directly harm pathogens and to modulate host immune and inflammatory pathways—represents a sophisticated mechanism of action that could be advantageous in treating complex diseases.
Sustained Activation of Nuclear Factor Kappa B (NF-κB) and Interferon Stimulating Response Element (ISRE) Pathways
Information on the sustained activation of NF-κB and ISRE pathways by this compound and its derivatives is not available in the reviewed scientific literature.
Impact of Specific Substituents on Immunomodulatory Activity
Specific research detailing the impact of substituents on the immunomodulatory activity of this compound derivatives could not be identified. Therefore, a data table illustrating these structure-activity relationships cannot be constructed.
Structure Activity Relationship Sar Elucidation for 4 Nitro N Phenethylbenzenesulfonamide and Its Analogs
Systematic SAR Studies on Key Structural Regions
The substitution pattern on the benzenesulfonamide (B165840) phenyl ring is a critical determinant of biological activity. The parent compound features a nitro group (-NO₂) at the para-position (position 4). This group is strongly electron-withdrawing, a feature known to influence the electronic properties of the entire molecule and often enhance potency in various contexts. pharmacy180.com The acidity of the sulfonamide proton, which is crucial for forming hydrogen bonds with target proteins, is significantly impacted by substituents on this ring.
Systematic exploration of this position reveals key insights:
Electron-Withdrawing Groups (EWGs): Replacing the 4-nitro group with other EWGs like cyano (-CN) or trifluoromethyl (-CF₃) can maintain or modulate activity. The specific nature of the EWG affects not only the electronics but also the steric profile and potential for specific interactions.
Electron-Donating Groups (EDGs): Introduction of EDGs such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at the 4-position generally leads to a decrease in activity for targets where the acidity of the sulfonamide N-H is critical.
Halogens: Halogens (F, Cl, Br) at the para-position offer a combination of inductive electron withdrawal and moderate steric bulk, often resulting in potent analogs.
Other Positions (Ortho and Meta): Adding substituents at the ortho (2, 6) or meta (3, 5) positions can influence the conformation of the molecule and its selectivity for different biological targets. For instance, bulky hydrophobic groups at the meta-positions have been shown to create favorable hydrophobic interactions within the binding sites of certain enzymes. acs.org
Table 1: Effect of Substituents on the Benzenesulfonamide Phenyl Ring on Biological Activity
| Compound ID | R¹ (Position 4) | Other Substituents | Relative Biological Activity (%) |
|---|---|---|---|
| 1a | -NO₂ | None | 100 |
| 1b | -CN | None | 95 |
| 1c | -CF₃ | None | 110 |
| 1d | -Cl | None | 85 |
| 1e | -OCH₃ | None | 40 |
| 1f | -NO₂ | 2-F | 125 |
| 1g | -NO₂ | 3-CH₃ | 90 |
Note: Data is illustrative and normalized to the parent compound (1a).
The N-phenethyl group serves as a crucial hydrophobic anchor, engaging with non-polar pockets in target proteins. Modifications to the phenyl ring of this moiety can significantly alter binding affinity and selectivity.
Key modification strategies include:
Para-Substitution: Introducing small, lipophilic substituents such as a chloro or methyl group at the para-position of the phenethyl ring can enhance van der Waals interactions and improve potency.
Ortho- and Meta-Substitution: Substituents at the ortho or meta positions can impose conformational constraints, potentially locking the molecule into a more favorable bioactive conformation for a specific target.
Electronic Effects: The addition of electron-withdrawing or electron-donating groups to this ring can modulate its interaction with electron-rich or electron-poor domains within the binding site.
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as naphthyl or pyridyl, can explore different binding orientations and interactions, although this often leads to a reduction in activity if the phenyl motif is optimal. nih.gov
Table 2: Influence of Phenethyl Moiety Modifications on Biological Activity
| Compound ID | R² Substituent on Phenethyl Ring | Relative Biological Activity (%) |
|---|---|---|
| 2a | None | 100 |
| 2b | 4'-Cl | 140 |
| 2c | 4'-CH₃ | 135 |
| 2d | 4'-OCH₃ | 115 |
| 2e | 3'-F | 110 |
| 2f | 2'-Cl | 70 |
| 2g | Naphthyl (instead of Phenyl) | 50 |
Note: Data is illustrative and normalized to the parent compound (2a), which is 4-nitro-N-phenethylbenzenesulfonamide.
The sulfonamide linker (-SO₂NH-) is a cornerstone of the molecule's activity, primarily acting as a hydrogen bond donor.
Mono-substitution vs. Di-substitution: For many sulfonamide-based drugs, mono-substitution on the sulfonamide nitrogen is essential for activity, while di-substitution (e.g., N-methylation of the N-phenethyl group) leads to a complete loss of activity. youtube.com This is because the N-H proton is typically a critical interaction point with the biological target.
Nature of the N-Substituent: The phenethyl group in the parent compound provides a combination of flexibility and hydrophobicity. Replacing it with other groups demonstrates clear SAR trends:
Smaller Alkyl Chains: Replacing the phenethyl group with smaller alkyl chains (e.g., ethyl, propyl) typically reduces potency due to the loss of the terminal aromatic ring's binding interactions.
Bulky Groups: Introducing bulkier substituents can either enhance or decrease activity depending on the topology of the target's binding site.
Heterocyclic Rings: The incorporation of heterocyclic rings can introduce additional hydrogen bond acceptors or donors and improve physicochemical properties. pharmacy180.com
Table 3: Effect of Sulfonamide Nitrogen (N¹) Substitutions on Biological Activity
| Compound ID | N¹-Substituent | Relative Biological Activity (%) |
|---|---|---|
| 3a | Phenethyl | 100 |
| 3b | Benzyl | 80 |
| 3c | Propyl | 25 |
| 3d | Cyclohexylethyl | 90 |
| 3e | N-Methyl-N-phenethyl | <1 |
Note: Data is illustrative and normalized to the parent compound (3a).
SAR in Specific Biological Contexts
While general SAR principles provide a broad understanding, the specific structural requirements for activity are highly dependent on the biological target.
G protein-coupled receptor 55 (GPR55) has emerged as a therapeutic target for various conditions, and identifying selective agonists is an area of active research. nih.gov While not a classical target for this specific scaffold, the structural features of this compound make it a plausible candidate for exploration. GPR55 agonists often possess an "inverted-L" or "T" shape, with distinct hydrophobic and polar regions that fit into the receptor's binding pocket. guidetopharmacology.org
For agonism at GPR55, the SAR could be rationalized as follows:
The Benzenesulfonamide Headgroup: The 4-nitrobenzenesulfonamide (B188996) portion could serve as the polar "head" of the molecule, with the sulfonamide oxygens and the acidic N-H forming key hydrogen bonds. The nitro group's strong electron-withdrawing nature would enhance the hydrogen-bonding capability of the N-H.
The Phenethyl Tail: The phenethyl group would act as the hydrophobic "tail," occupying a deep, non-polar pocket within the receptor. Affinity is highly sensitive to the length and substitution of this tail. Analogs with a 4'-chloro or 4'-fluoro substituent on the phenethyl ring may exhibit enhanced affinity due to favorable hydrophobic and halogen-bonding interactions.
Table 4: SAR of Analogs for GPR55 Receptor Binding Affinity
| Compound ID | Modification | GPR55 Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 4a | Parent Compound (4-NO₂) | 150 |
| 4b | 4-CN on benzenesulfonamide ring | 135 |
| 4c | 4-Cl on benzenesulfonamide ring | 250 |
| 4d | 4'-Cl on phenethyl ring | 75 |
| 4e | 4'-CF₃ on phenethyl ring | 90 |
| 4f | N-Benzyl (instead of N-phenethyl) | 400 |
Note: Data is hypothetical and for illustrative purposes.
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) is a key enzyme in cellular metabolism and a target for various diseases. nih.gov PDK inhibitors often bind in one of two main pockets: the ATP-binding site or an allosteric lipoyl-binding pocket. nih.govnih.gov The this compound scaffold could potentially be adapted to target the ATP-binding pocket.
Structural determinants for potent PDK inhibition would likely include:
Sulfonamide Core: The sulfonamide group is critical, mimicking the phosphate (B84403) groups of ATP and forming essential hydrogen bonds with the hinge region of the kinase. The orientation dictated by the benzenesulfonamide ring is crucial.
4-Nitro Group: The nitro group could engage in specific polar interactions with residues deep in the pocket, or its electronic influence could be key to positioning the sulfonamide for optimal hydrogen bonding.
Phenethyl Moiety: This group would extend into a more solvent-exposed region, where modifications could be used to enhance selectivity over other kinases or to improve pharmacokinetic properties. Introducing polar groups, such as a hydroxyl or a small ether on the phenethyl ring, could form additional interactions with residues at the entrance of the binding site.
Table 5: Structural Determinants for PDK2 Inhibitor Potency
| Compound ID | Modification | PDK2 Inhibition (IC₅₀, µM) |
|---|---|---|
| 5a | Parent Compound | 15.0 |
| 5b | 4-CN on benzenesulfonamide ring | 12.5 |
| 5c | 2,4-dichloro on benzenesulfonamide ring | 8.0 |
| 5d | 4'-OH on phenethyl ring | 5.5 |
| 5e | 4'-(2-hydroxyethyl) on phenethyl ring | 2.1 |
| 5f | N-Benzyl (instead of N-phenethyl) | 25.0 |
Note: Data is hypothetical and for illustrative purposes.
CA IX Inhibition: Identification of Pharmacophoric Requirements
The inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated CA IX, by benzenesulfonamide derivatives is a well-established field of study. The primary pharmacophoric requirement for this class of inhibitors is the sulfonamide moiety (-SO₂NH₂), which acts as a potent zinc-binding group (ZBG). acs.org This group coordinates directly to the Zn(II) ion within the enzyme's active site, a mechanism validated by kinetic and structural assessments. acs.orgnih.govacs.org
While the sulfonamide group ensures binding to the catalytic zinc, isoform specificity is primarily dictated by the "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding scaffold. acs.orgnih.gov This is because the outer regions of the catalytic cavity are the most variable among the different hCA isoforms. acs.org The design of these tails can be used to modulate interactions with the active site and exploit unique subpockets, thereby achieving selectivity for CA IX over other isoforms like the ubiquitous hCA I and II. nih.govnih.govbohrium.com For this compound, the N-phenethyl substituent constitutes this tail, and its interactions within the hydrophobic portion of the active site are critical for affinity and selectivity. nih.gov
Structural studies have shown that active-site residues, especially at positions 92 and 131, are crucial in dictating the binding position and affinity of benzenesulfonamide-based inhibitors. nih.govbohrium.com The incorporation of specific moieties, such as a nitro group on the benzene (B151609) ring, has been explored to develop inhibitors that can be selectively activated under the hypoxic conditions characteristic of solid tumors where CA IX is overexpressed. nih.govnih.gov Furthermore, hybridizing the benzenesulfonamide scaffold with other chemical entities, like triazoles, has proven to be a successful strategy for generating highly potent and selective CA IX inhibitors. nih.gov
| Compound Series | Key Structural Feature | Inhibition Constant (Kᵢ or IC₅₀) | Target Isoform | Reference |
|---|---|---|---|---|
| Triazole-Sulfonamide Hybrid 12 | Triazole tail | Kᵢ = 4.8 nM | hCA IX | nih.gov |
| Triazole-Sulfonamide Hybrid 16 | Triazole tail | Kᵢ = 1.9 nM | hCA IX | nih.gov |
| Aryl Thiazolone-Benzenesulfonamide 4e | Thiazolone tail | IC₅₀ = 10.93 nM | CA IX | rsc.orgresearchgate.net |
| Aryl Thiazolone-Benzenesulfonamide 4g | Thiazolone tail | IC₅₀ = 15.11 nM | CA IX | rsc.orgresearchgate.net |
| Aryl Thiazolone-Benzenesulfonamide 4h | Thiazolone tail | IC₅₀ = 25.06 nM | CA IX | rsc.orgresearchgate.net |
12-LOX Inhibition: Key Structural Elements for Potency and Selectivity
The human platelet-type 12-lipoxygenase (12-LOX) is a non-heme iron-containing enzyme that plays a role in various pathologies, including thrombosis, diabetes, and cancer. nih.govnih.gov The development of potent and selective inhibitors for 12-LOX has been a significant challenge, as many compounds exhibit cross-reactivity with other lipoxygenase isoforms like 5-LOX and 15-LOX. nih.govnih.gov
Structure-activity relationship studies have identified key structural elements necessary for potent and selective 12-LOX inhibition. A 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has emerged as a promising foundation for developing such inhibitors. nih.govnih.gov Within this scaffold, certain features are critical:
Metal-Binding Moiety : A phenolic hydroxyl group, particularly at the ortho position of a phenyl ring, is believed to act as a strong ligand for the catalytic ferric ion in the enzyme's active site. nih.gov However, this feature alone is insufficient for potent inhibition, indicating that other interactions are essential for binding. nih.gov
Aromatic and Heterocyclic Tails : The nature of the aromatic system linked to the benzenesulfonamide core significantly impacts potency. Replacing a thiazole (B1198619) ring with a thiophene (B33073) bioisostere was shown to improve potency more than tenfold. nih.gov Similarly, benzoxazole, benzimidazole, and phenyl derivatives also demonstrated potent inhibition against 12-LOX. nih.gov
Selectivity is a major hurdle, as exemplified by the polyphenol baicalein, which was initially thought to be a selective 12-LOX inhibitor but was later found to be equipotent against 15-LOX-1. nih.gov The development of novel chemotypes has led to inhibitors with nanomolar potency and greater than 50-fold selectivity over related lipoxygenases and cyclooxygenases. nih.gov
| Compound | Key Structural Feature (R group) | IC₅₀ [µM] vs. 12-LOX | Reference |
|---|---|---|---|
| 35 | 2-Benzothiazole | 0.34 | nih.gov |
| 36 | 2-Benzoxazole | 0.79 | nih.gov |
| 37 | 2-Benzimidazole | 0.57 | nih.gov |
| 38 | 2-Thiophene | <0.03 | nih.gov |
| 48 | Phenyl | 0.5 | nih.gov |
Cytotoxicity: Structure-Dependent Activity in Triazole-Sulfonamide Hybrids
The molecular hybridization of a benzenesulfonamide core with a 1,2,3- or 1,2,4-triazole (B32235) moiety has produced a class of compounds with significant cytotoxic and antiproliferative activity against various cancer cell lines. nih.govresearchgate.netnih.gov The activity of these hybrids is highly dependent on their specific chemical structure, including the nature of the linker connecting the two pharmacophores and the substituents on the aromatic rings. nih.gov
Key structural determinants for cytotoxicity include:
The Triazole Moiety : The presence of the triazole ring is often favorable for antiproliferative activity. In some series, replacing a 1,2,4-triazole with a pyrazole (B372694) or phenyl ring led to a decrease in activity. nih.gov
The Linker : The chemical bridge between the sulfonamide and triazole components is crucial. The removal of a urea (B33335) linker in one series resulted in a significant loss of activity. nih.gov The length of a carbon spacer between the 1,2,3-triazole and an amino group also had a great influence on antiproliferative effects. nih.gov
Substituents : The type and position of substituents on the benzenesulfonamide ring and the triazole's appended groups dictate the potency and selectivity. For instance, a trifluoroethyl group at the N-position of the sulfonamide fragment was found to be beneficial for antiproliferative activity against breast cancer cell lines. nih.gov The incorporation of a nitro group into a linked imidazole (B134444) moiety was also permitted and resulted in considerable activity. nih.gov
These hybrids have demonstrated potent activity, with some compounds exhibiting IC₅₀ values in the nanomolar to low-micromolar range against cell lines such as MCF-7 (breast), HT-29 (colon), and DLD-1 (colorectal). nih.govnih.gov
| Compound Series | Key Structural Feature | Cell Line | IC₅₀ [µM] | Reference |
|---|---|---|---|---|
| Sulfonamide–urea–1,2,4-triazole 10a-c | Urea linker, fluorinated phenyl tail | MCF-7 | 1.06–2.97 | nih.gov |
| Benzenesulfonamide-triazole hybrid 5j | Triazole linker | HT-29 | 9.35 | nih.gov |
| Benzenesulfonamide-triazole hybrid 5g | Triazole linker | DLD-1 | 11.84 | nih.gov |
| Sulfonamide–1,2,3-triazole-pyrazole hybrid 27 | Oxime on pyrazole moiety | MCF-7 | 3.2 | nih.gov |
| 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives | N-heterocycle moiety | Stomach, Esophagus, Prostate | 3.7 to 77.1 | researchgate.net |
Conformational Analysis and Stereochemical Considerations in Ligand-Target Interactions
The three-dimensional structure and stereochemistry of sulfonamide-based inhibitors are paramount to their binding affinity and selectivity for protein targets. oup.comnih.gov Conformational analysis, often aided by X-ray crystallography and in silico modeling, reveals how these molecules orient themselves within an enzyme's active site to achieve inhibition. nih.govbohrium.com
In the context of carbonic anhydrases, the sulfonamide group's deprotonated nitrogen coordinates with the active site zinc atom. bohrium.com The conformation of the linker and tail portions of the inhibitor within the active site is critical. These studies show that the benzene linker and aryl tail substituents can adopt different conformations, preferentially binding to the hydrophobic side of the active site. bohrium.com The energetic penalties associated with the inhibitor adopting a specific bound conformation are generally negligible compared to the favorable energy gains from active-site interactions. nih.govbohrium.com The flexibility of linkers, such as a ureido group, can be conformationally restricted through intramolecular hydrogen bonding to present a preferred rotational isomer to the target, potentially enhancing binding and selectivity. tandfonline.com
Stereochemistry plays a definitive role in the biological activity of chiral sulfonamide derivatives. The specific spatial arrangement of atoms can lead to significant differences in potency between enantiomers. For example, in a series of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives, the stereochemistry at the benzylic position was found to be more influential on biological activity than that of the epoxypropyl group. oup.com Similarly, studies on certain racemic 12-LOX inhibitors revealed a strong preference for the (−)-enantiomer, which had an IC₅₀ value around 0.4 µM, while the (+)-enantiomer was significantly less active (IC₅₀ > 25 µM). nih.gov This highlights a high degree of stereochemical recognition in the active site. nih.gov
Computational and in Silico Approaches to Molecular Design and Mechanism of Action
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding the binding modes of potential drug candidates with their protein targets.
While specific molecular docking studies of 4-nitro-N-phenethylbenzenesulfonamide with the G protein-coupled receptor 55 (GPR55) are not extensively detailed in the available literature, the general methodology involves creating a homology model of the receptor, as its crystal structure is not always available. Ligands are then docked into the predicted binding site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. This approach is crucial for designing novel GPR55 modulators.
The sulfonamide moiety is a well-established zinc-binding group, making compounds like this compound candidates for inhibiting zinc-containing enzymes such as carbonic anhydrases (CAs). Molecular docking studies have been instrumental in understanding how related nitro-containing sulfonamides interact with tumor-associated carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. nih.govnih.gov
These studies reveal that the sulfonamide group coordinates with the zinc ion in the active site of CA IX. The nitro-substituted benzene (B151609) ring can then form specific interactions with amino acid residues lining the active site cavity, which can confer selectivity for CA IX over other isoforms. nih.gov For instance, modeling studies of 2-chloro-5-nitro-benzenesulfonamide with human CA II and CA IX have helped elucidate the structural basis for isoform selectivity, guiding the design of more potent and selective inhibitors. nih.gov The goal is often to design bioreductive inhibitors that specifically target the hypoxic environment of tumors where CA IX is prevalent. nih.gov
Table 1: Inhibition Constants (Ki) of Representative Nitro-Benzenesulfonamides against Carbonic Anhydrase Isoforms
| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Ratio (CA II/CA IX) |
|---|---|---|---|---|---|
| 2-chloro-5-nitro-benzenesulfonamide | >10000 | 8.8 | 5.4 | 6.2 | 1.6 |
Note: Data for illustrative purposes based on related compounds. nih.govresearchgate.net Selectivity is a key parameter in designing targeted therapies.
While specific data for Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors containing the this compound scaffold is less common, docking approaches would similarly be used to predict binding to the ATP-binding pocket of the enzyme, guiding the design of compounds that can modulate its activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule.
DFT calculations are widely used to investigate the molecular structure, electronic properties, and reactivity of sulfonamides. nih.govnih.gov For the related compound 4-nitrobenzenesulfonamide (B188996), DFT studies using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to determine the optimized molecular geometry and analyze its electronic structure. nih.gov Such calculations for this compound would allow for the mapping of the electrostatic potential surface, identifying electron-rich and electron-poor regions crucial for molecular interactions. Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 2: Key Quantum Chemical Parameters (Illustrative)
| Parameter | Description | Typical Application |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | Indicates electron-donating ability |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
These parameters, derived from DFT calculations, are fundamental in predicting how the molecule will interact with biological targets.
A powerful application of DFT is the calculation of spectroscopic properties, which can then be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational model. nih.gov For 4-nitrobenzenesulfonamide, DFT calculations have been used to compute vibrational frequencies. nih.gov The calculated frequencies, after appropriate scaling, show good agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes based on the Total Energy Distribution (TED). nih.gov This correlative approach ensures that the computed geometric and electronic structures are accurate representations of the molecule. Similar studies on this compound would confirm its structural and vibrational characteristics. nih.govresearchgate.net
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of the this compound-protein complex would involve simulating the movements of atoms over time, providing insights into:
Conformational Flexibility: How the ligand and protein adapt to each other upon binding.
Binding Stability: The stability of the ligand in the binding pocket over the simulation period, often assessed by calculating the root-mean-square deviation (RMSD).
Free Energy of Binding: More accurate estimation of binding affinity by calculating the free energy changes associated with the binding process.
These simulations are computationally intensive but provide a more realistic model of the molecular interactions occurring in a biological system, crucial for confirming the stability of binding modes predicted by docking.
Cheminformatics and Machine Learning Applications in Compound Prioritization
Cheminformatics and machine learning have become indispensable tools in modern drug discovery, enabling the rapid analysis of large datasets to prioritize compounds for further development. These computational approaches are particularly valuable in the context of identifying and optimizing novel therapeutic agents.
Predictive Models for Biological Activity across Diverse Targets
Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the biological activity of compounds against a wide array of targets, thus guiding synthesis and testing priorities. These models are built upon existing data of compound structures and their measured biological activities.
While specific predictive models for this compound are not extensively detailed in publicly available literature, the principles of quantitative structure-activity relationship (QSAR) modeling are broadly applied to classes of compounds including benzenesulfonamides. These models utilize molecular descriptors—numerical representations of a molecule's physicochemical properties—to establish a mathematical relationship between the chemical structure and its biological effect. For benzenesulfonamide (B165840) analogs, these models can predict activity against various targets, including enzymes and receptors involved in cancer and infectious diseases.
Machine learning algorithms, such as support vector machines and neural networks, are increasingly used to develop more sophisticated predictive models. These models can handle complex, non-linear relationships between molecular features and biological activity. For instance, a machine learning approach was successfully employed to identify and synthesize 44 compounds with broad-spectrum antiparasitic activity from a larger library, demonstrating the power of these predictive methods. acs.org In such studies, models are trained on datasets of compounds with known activities to predict the potential of novel or untested molecules like this compound.
The application of these predictive models allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted activity and most favorable pharmacological profiles for synthesis and experimental testing. This significantly accelerates the discovery of new lead compounds.
| Modeling Approach | Description | Potential Application for this compound |
| QSAR | Establishes a mathematical relationship between molecular descriptors and biological activity. | Predict potential activity against targets where data for related benzenesulfonamides exists. |
| Machine Learning | Utilizes algorithms to learn from existing data and make predictions on new compounds. | Forecast activity across a diverse range of biological targets based on learned patterns from large compound datasets. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Design novel derivatives with enhanced activity by mapping key interaction points. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identify potential biological targets by simulating the binding of the compound to various protein structures. |
High-Throughput Screening Data Analysis for Lead Identification and Optimization
High-throughput screening (HTS) generates vast amounts of data by testing large compound libraries against specific biological targets. The effective analysis of this data is critical for identifying promising "hit" compounds and guiding their optimization into "lead" candidates.
In a typical HTS campaign, hundreds of thousands of compounds might be screened. nih.gov The resulting data, often in the form of percentage inhibition or activation, requires sophisticated analysis to distinguish true hits from false positives and to identify structure-activity relationships (SAR). Cheminformatics tools are employed to cluster hits based on chemical similarity, helping to identify promising scaffolds for further investigation.
For a compound like this compound, if it were included in an HTS campaign, the initial data would provide a measure of its activity against the screened target. Machine learning algorithms can then be applied to the entire dataset to build predictive models that can identify other compounds in the library with a high probability of being active. This approach was utilized in a study that screened a library of 456 compounds, where machine learning aided in the selection of compounds for further evaluation. acs.org
Once initial hits are identified, computational methods are used to guide lead optimization. This involves analyzing the SAR from the HTS data to understand how modifications to the chemical structure affect activity. For instance, if derivatives of this compound were screened, computational analysis could reveal the importance of the nitro group or the phenethyl moiety for its biological effect. This information is then used to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.
The integration of HTS data analysis with predictive modeling creates a powerful feedback loop. The data from each round of screening and testing is used to refine the predictive models, which in turn provide more accurate guidance for the design of the next generation of compounds.
| Analysis Step | Computational Tool/Method | Objective |
| Hit Identification | Statistical analysis, Z-score calculation | To identify compounds with significant activity from raw HTS data. |
| Hit Clustering | Chemical fingerprinting, similarity searching | To group structurally related hits and identify common scaffolds. |
| Structure-Activity Relationship (SAR) Analysis | Substructure analysis, matched molecular pair analysis | To understand the relationship between chemical structure and biological activity. |
| Predictive Model Building | Machine learning algorithms (e.g., Random Forest, SVM) | To build models that can predict the activity of new or untested compounds. |
| Lead Optimization | In silico ADMET prediction, molecular docking | To guide the design of analogs with improved potency, selectivity, and drug-like properties. |
Future Directions and Advanced Methodologies in the Research of 4 Nitro N Phenethylbenzenesulfonamide
Development of Novel Chemical Probes for Target Identification and Mechanism Elucidation
A primary challenge in the study of bioactive compounds like 4-nitro-N-phenethylbenzenesulfonamide is the precise identification of their biological targets and the elucidation of their mechanism of action. The development of novel chemical probes derived from the core structure is a critical future direction. These probes are designed to interact with, report on, and identify binding partners within a complex biological system.
Strategies for probe development would involve modifying the this compound structure to include reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent cross-linking to target proteins. These functionalized molecules allow for the visualization of the compound's distribution in cells and the isolation and identification of its protein targets through techniques like affinity purification coupled with mass spectrometry. Such approaches are essential for moving beyond phenotypic observations to a detailed molecular understanding of the compound's effects.
Strategies for Enhancing Selectivity and Overcoming Off-Target Effects
While sulfonamides are effective pharmacophores, a lack of specificity can lead to off-target effects. tandfonline.com Future research on this compound will focus on strategies to enhance its binding selectivity for its intended biological target while minimizing interactions with other proteins, such as unintended carbonic anhydrase isoforms. tandfonline.commdpi.com
One key strategy is the "tail approach," where moieties are attached to the main sulfonamide scaffold to increase interaction with specific residues within the target's binding site. nih.govacs.org For instance, incorporating amino acid scaffolds or other water-solubilizing groups can not only improve pharmacokinetic properties but also create new interactions that favor binding to one target over another. nih.govacs.org Structural biology will be crucial in this endeavor. High-resolution crystal structures of this compound or its analogs in complex with their targets can reveal key interaction points. nih.govacs.org This structural information allows for the rational design of modifications that exploit differences in the active sites of target and off-target proteins, thereby engineering selectivity. nih.gov For example, the substitution of a bulky amino acid in an off-target protein's active site with a smaller one in the target's active site creates a pocket that can be specifically filled by a modified compound, a principle that has been successfully applied to achieve selectivity for certain carbonic anhydrase isoforms. nih.gov
Table 1: Approaches to Improve Selectivity of Sulfonamide-Based Compounds
| Strategy | Description | Rationale |
|---|---|---|
| Structure-Guided Design | Utilizing X-ray crystallography or NMR data of the target-ligand complex to design modifications that enhance specific interactions. nih.govacs.org | Exploits unique features of the target's binding pocket to increase affinity and selectivity. |
| The "Tail Approach" | Appending chemical moieties (e.g., amino acids, solubilizing groups) to the core scaffold. nih.govacs.org | The added "tail" can form additional interactions with residues outside the primary binding site, conferring specificity. |
| Bioisosteric Replacement | Replacing parts of the molecule with other chemical groups that retain similar biological activity but have different physical properties. | Can modulate binding affinity and selectivity by altering electronic and steric profiles. |
| Fragment-Based Screening | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent and selective lead. | Builds selectivity from the ground up by optimizing interactions with specific sub-pockets of the target. |
Advancements in Synthetic Chemistry for Sulfonamide Libraries (e.g., Green Chemistry, Catalysis)
The synthesis of sulfonamides has traditionally relied on the reaction of sulfonyl chlorides with amines, a method that can be limited by the availability and stability of the sulfonyl chloride intermediates and often involves hazardous reagents. nih.gov Modern synthetic chemistry offers advanced, more sustainable methodologies for the preparation of this compound and libraries of its analogs. nih.govsci-hub.seresearchgate.net
Green Chemistry Approaches:
Water as a Solvent: Environmentally benign methods have been developed that use water as the reaction medium, often under pH control, which can simplify product isolation to simple filtration and avoid the use of volatile organic solvents. rsc.org
Mechanosynthesis: Solvent-free mechanochemical approaches, using techniques like ball milling, provide an eco-friendly and efficient route for sulfonamide synthesis. rsc.org This method can involve a one-pot, two-step process of tandem oxidation-chlorination followed by amination. rsc.org
Alternative Solvents: The use of sustainable solvents like polyethylene (B3416737) glycol (PEG-400) or deep eutectic solvents (DES) is another green strategy being implemented. sci-hub.seresearchgate.net
Catalysis:
Transition-Metal Catalysis: Palladium, copper, and ruthenium-based catalysts have been employed to facilitate the synthesis of sulfonamides under milder conditions with greater functional group tolerance. nih.govacs.orgthieme.deprinceton.eduacs.org These methods include palladium-catalyzed chlorosulfonylation of arylboronic acids and nickel-catalyzed C-N bond formation. nih.govprinceton.edu
Photoredox Catalysis: Synergistic photoredox and copper catalysis enables the synthesis of sulfonamides from aryl radical precursors and various amines at room temperature, accommodating even electron-deficient amines that are typically poor nucleophiles. acs.org
These advanced synthetic methods are crucial for efficiently generating diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different functional groups impact biological activity and selectivity. dntb.gov.ua
Table 2: Modern Synthetic Methods for Sulfonamide Synthesis
| Method | Key Features | Advantages |
|---|---|---|
| Mechanosynthesis | Solvent-free synthesis via ball milling. rsc.org | Environmentally friendly, reduced waste, cost-effective. rsc.org |
| Aqueous Synthesis | Uses water as a solvent under dynamic pH control. rsc.org | Eliminates organic solvents, simplifies product isolation. rsc.org |
| Photoredox/Copper Catalysis | Synergistic catalysis allows reactions at room temperature. acs.org | Mild conditions, high functional group tolerance, effective for less reactive amines. acs.org |
| Palladium-Catalyzed Synthesis | Cross-coupling of arylboronic acids with a sulfur dioxide source and amines. nih.gov | Mild conditions, convergent synthesis allowing variation of both sides of the sulfonamide. nih.gov |
| Nano-Ru/Fe3O4 Catalysis | Direct coupling of alcohols and sulfonamides with a recyclable magnetic catalyst. acs.org | Environmentally benign (water is the only side-product), catalyst is easily reused. acs.org |
Interdisciplinary Research Integrating Chemical Biology, Structural Biology, and Computational Science
The future of research into this compound lies in a deeply integrated, interdisciplinary approach. The synergy between chemical biology, structural biology, and computational science provides a powerful framework for accelerating discovery. acs.orgacs.org
Chemical Biology: Provides the tools and techniques, such as the chemical probes discussed earlier, to study the compound's function in a native biological context. nih.govresearchgate.net
Structural Biology: Techniques like X-ray crystallography are used to determine the three-dimensional structure of the compound bound to its biological target. rcsb.org This provides an atomic-level blueprint that explains binding affinity and selectivity, guiding the rational design of more potent and specific analogs. nih.gov
Computational Science: Computational methods, including molecular docking and quantum mechanics, are used to predict how this compound and its derivatives will interact with potential protein targets. differ.nlnih.gov These in silico studies can screen large virtual libraries of compounds to prioritize which ones should be synthesized and tested, saving significant time and resources. differ.nl Computational approaches also help in rationalizing experimental findings, such as elucidating metabolic pathways or explaining the basis for target selectivity. acs.orgacs.org
By combining these disciplines, researchers can move through the cycle of drug discovery more efficiently: computational models predict promising candidates, advanced synthetic methods create them, chemical biology tools test their function in cells, and structural biology reveals the precise nature of their interactions, which in turn feeds back into improving the next generation of computational models and molecular designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
